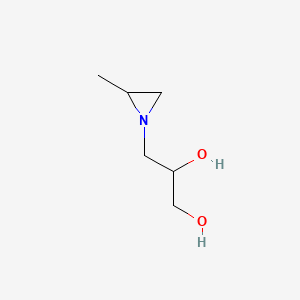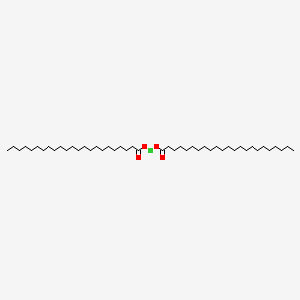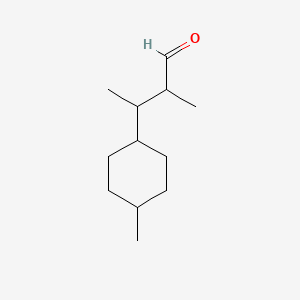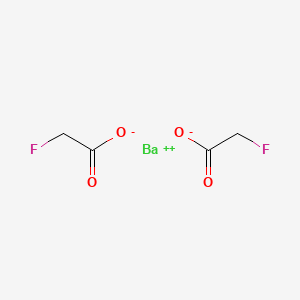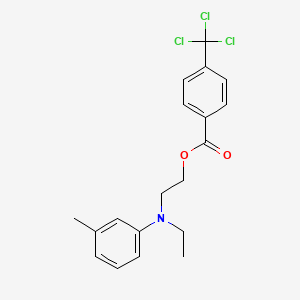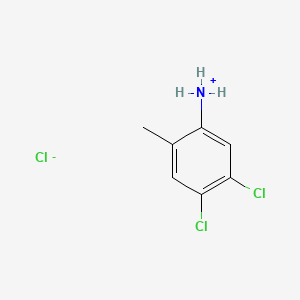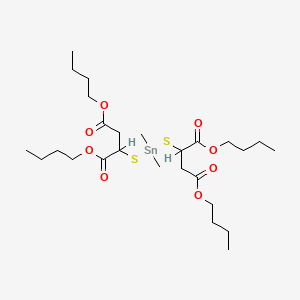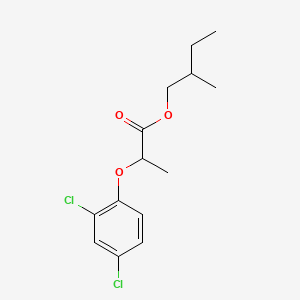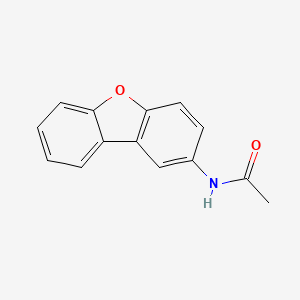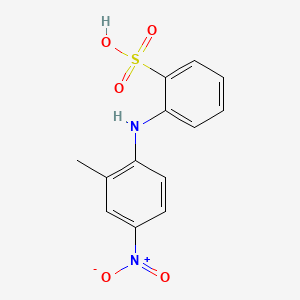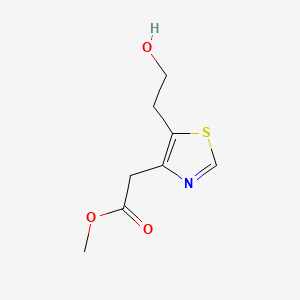
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate is an organic compound belonging to the class of 4,5-disubstituted thiazoles. It contains a thiazole ring substituted at positions 4 and 5 with a methyl group and a 2-hydroxyethyl group, respectively. This compound is known for its diverse biological activities and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Methyl 5-(2-hydroxyethyl)thiazol-4-acetate involves several synthetic routes. One common method includes the reaction of 3-acetylpropyl alcohol with thiourea in a solvent under acidic conditions at temperatures ranging from 78 to 100°C for 3 to 8 hours. The reaction mixture is then treated with an alkali solution to adjust the pH, followed by extraction with ethyl ether. The product is further purified through reduced pressure distillation .
Another method involves the reduction of ethyl-4-methylthiazole-5-acetate using lithium aluminum hydride (LiAlH4). This method is known for its efficiency and high yield .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 5-(2-hydroxyethyl)thiazol-4-acetate involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes, leading to anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-5-(2-hydroxyethyl)thiazole: Similar structure but lacks the ester group.
5-(2-Hydroxyethyl)-4-methylthiazole: Another similar compound with slight structural differences.
Uniqueness
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ester group allows for further chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
71929-24-3 |
|---|---|
Molekularformel |
C8H11NO3S |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
methyl 2-[5-(2-hydroxyethyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C8H11NO3S/c1-12-8(11)4-6-7(2-3-10)13-5-9-6/h5,10H,2-4H2,1H3 |
InChI-Schlüssel |
UBLOSGXPWGPXLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(SC=N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



